6,7-Dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes a chromeno-pyrrole core, a thiadiazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic synthesis. The key steps include the formation of the chromeno-pyrrole core, the introduction of the thiadiazole ring, and the addition of various substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Various substituents can be introduced or replaced through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may have potential biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for developing new pharmaceuticals.
Industry: The compound’s unique structure makes it useful in materials science, particularly in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, binding to receptors, or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- **6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness
The uniqueness of 6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and provides it with unique chemical and biological properties.
Properties
Molecular Formula |
C26H25N3O3S2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H25N3O3S2/c1-13(2)10-20-27-28-26(34-20)29-22(16-6-8-17(33-5)9-7-16)21-23(30)18-11-14(3)15(4)12-19(18)32-24(21)25(29)31/h6-9,11-13,22H,10H2,1-5H3 |
InChI Key |
WPMZYNYCVPMBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.